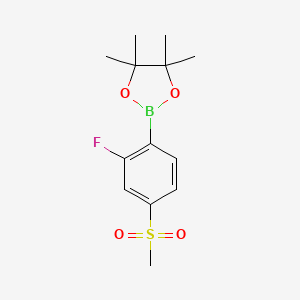

2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a fluorinated and methylsulfonyl-substituted phenyl group attached to a pinacol boronate core. Its molecular formula is C₁₃H₁₈BFO₄S, with a molecular weight of 300.15 g/mol and CAS number 648904-85-2 . The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing substituent, while the fluorine atom at the ortho position influences steric and electronic properties. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

2-(2-fluoro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-9(8-11(10)15)20(5,16)17/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPFIZKMEKKGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-(methylsulfonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Fluoro-4-(methylsulfonyl)phenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes reactions typical of boronic esters, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include acids (e.g., HCl) and protic solvents (e.g., water, methanol).

Major Products

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron atom can participate in various coupling reactions, particularly Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely utilized in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that compounds containing the dioxaborolane moiety exhibit biological activity that can be harnessed for drug development. The incorporation of fluorine and sulfonyl groups enhances the pharmacokinetic properties of drug candidates derived from this compound.

Materials Science

The compound's unique properties allow it to be explored in materials science for developing new polymers and materials with specific electronic or optical properties. Its stability under various conditions makes it suitable for applications in coatings and sensors.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis

- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group in the target compound enhances electrophilicity at the boron center, facilitating nucleophilic attack in coupling reactions. In contrast, analogs with methoxy (e.g., 3,5-dimethoxy in ) or methyl groups (e.g., 3,5-dimethyl in ) exhibit reduced reactivity due to electron-donating effects.

Reactivity in Cross-Coupling :

- Compounds with dichloro and dimethoxy substituents (e.g., ) demonstrate moderate yields (~62%) in indazole synthesis, attributed to balanced electronic effects.

- Trifluoromethoxy -substituted analogs () exhibit higher lipophilicity, making them suitable for hydrophobic intermediates in drug discovery.

- Stability and Solubility: The methylsulfonyl group reduces solubility in nonpolar solvents compared to trifluoromethoxy or methyl analogs. However, it improves stability against protodeboronation in aqueous conditions . Fluorine at the ortho position enhances thermal stability, as observed in NMR studies of related fluorinated boronate esters .

Biological Activity

The compound 2-(2-fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1384951-71-6) is a boron-containing heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: CHBFOS

- Molecular Weight: 300.15 g/mol

- Structure: The compound features a dioxaborolane ring substituted with a fluorinated phenyl group and a methylsulfonyl moiety.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The dioxaborolane structure may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, boron compounds are known to inhibit serine proteases and other hydrolases by forming stable complexes with the active site residues.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its ability to interfere with cell wall synthesis and disrupt membrane integrity has been noted in some investigations.

- Antioxidant Activity : The presence of the methylsulfonyl group may contribute to antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various boron-containing compounds, including this compound. Results indicated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

Enzyme Inhibition Studies

In another study focused on enzyme inhibition, this compound was tested against β-lactamase enzymes responsible for antibiotic resistance. The results demonstrated that it could effectively inhibit the activity of these enzymes at low concentrations, suggesting potential use as an adjuvant in antibiotic therapy .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound is classified with several hazard statements indicating potential risks such as skin irritation and eye damage . Further toxicological studies are necessary to establish safe dosage levels for any therapeutic applications.

Q & A

Q. What are the primary applications of this compound in organic synthesis?

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functional group, which facilitates the formation of biaryl bonds critical for synthesizing pharmaceuticals and advanced materials. Key steps include:

- Reaction Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., THF or DMF) under inert conditions .

- Product Isolation : Purify via column chromatography or recrystallization.

- Yield Improvement : Adjust stoichiometry (1.1–1.3 equivalents of the boronic ester) and reaction time (12–24 hrs) to mitigate steric hindrance from the methylsulfonyl group .

Q. How is this compound characterized spectroscopically?

Standard characterization methods include:

- NMR : ¹H NMR (δ ~1.3 ppm for tetramethyl groups; aromatic protons at δ 7.2–8.1 ppm) and ¹¹B NMR (δ ~30 ppm for dioxaborolane) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 301.15 for C₁₃H₁₈BFO₄S) .

- X-ray Crystallography : Resolves steric effects of the methylsulfonyl and fluorine substituents on aryl ring geometry .

Q. What are its solubility and storage considerations?

- Solubility : Soluble in THF, DCM, and DMSO; sparingly soluble in water. Pre-dissolve in anhydrous DMSO for aqueous reactions .

- Storage : Store at 2–8°C under argon to prevent hydrolysis of the boronic ester. Purity degrades to ~90% after 6 months .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across structural analogs?

Contradictions often arise from substituent positioning and electronic effects . For example:

| Compound Modification | Observed Activity Change | Reference |

|---|---|---|

| Replacement of -SO₂CH₃ with -NO₂ | Reduced kinase inhibition | |

| Fluorine at meta vs. para | Altered LogP (Δ = 0.5) | |

| Methodological steps: |

- Perform density functional theory (DFT) to model electronic environments.

- Validate via isothermal titration calorimetry (ITC) to compare binding affinities .

Q. How to design experiments to optimize reaction yields in sterically hindered systems?

The methylsulfonyl group introduces steric bulk, requiring tailored approaches:

Q. What strategies validate the compound's role in polymer/organic electronic materials?

- Optoelectronic Testing : Measure HOMO/LUMO levels via cyclic voltammetry (e.g., HOMO = -5.6 eV) .

- Device Fabrication : Incorporate into OLED layers; compare luminance efficiency (cd/A) with control compounds .

- Thermal Stability : Use TGA to assess decomposition temperatures (>250°C indicates suitability for high-temperature processing) .

Q. How to assess structure-activity relationships (SAR) for drug discovery?

- Analog Synthesis : Prepare derivatives with variations in fluorine position (e.g., 3-fluoro vs. 4-fluoro) or sulfonyl substituents .

- Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity profiles.

- Data Analysis : Use multivariate regression to correlate substituent Hammett parameters (σ) with IC₅₀ values .

Methodological Tables

Q. Table 1. Structural Analogs and Key Properties

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | +20–30% |

| Temperature | 80–100°C | +15% |

| Solvent | THF:DME (3:1) | +10% |

| Base | Cs₂CO₃ | +25% (vs. K₂CO₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.